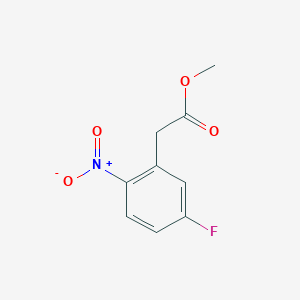

Methyl 2-(5-fluoro-2-nitrophenyl)acetate

CAS No.: 29640-99-1

Cat. No.: VC2240241

Molecular Formula: C9H8FNO4

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29640-99-1 |

|---|---|

| Molecular Formula | C9H8FNO4 |

| Molecular Weight | 213.16 g/mol |

| IUPAC Name | methyl 2-(5-fluoro-2-nitrophenyl)acetate |

| Standard InChI | InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 |

| Standard InChI Key | ABJDBYCUWNTRFB-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 2-(5-fluoro-2-nitrophenyl)acetate is characterized by a phenyl ring with specific functional group substitutions: a fluoro group at the 5-position and a nitro group at the 2-position, along with a methyl acetate moiety. This compound has the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol . The strategic positioning of the fluoro and nitro substituents on the aromatic ring contributes to its chemical reactivity and potential biological interactions.

Identifiers and Nomenclature

Several identification systems exist for this compound, allowing for accurate referencing in scientific literature and databases. The following table summarizes key identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 29640-99-1 |

| Molecular Formula | C9H8FNO4 |

| Molecular Weight | 213.16 g/mol |

| PubChem CID | 67451325 (isomer dependent) |

| IUPAC Name | methyl 2-(2-fluoro-5-nitrophenyl)acetate / methyl 2-(5-fluoro-2-nitrophenyl)acetate |

It's important to note that there appears to be some variation in nomenclature and CAS registry numbers across databases, potentially indicating isomeric forms with different substitution patterns .

Synthesis and Preparation

Solution Preparation for Research Applications

For laboratory applications, precise solution preparation is critical. Based on the compound's molecular weight, the following table provides guidance for preparing stock solutions at various concentrations :

| Desired Concentration | Solvent Volume Required for Different Quantities |

|---|---|

| 1 mg | |

| 1 mM | 4.6913 mL |

| 5 mM | 0.9383 mL |

| 10 mM | 0.4691 mL |

To enhance solubility during preparation, it is recommended to heat the sample to 37°C and use ultrasonic bath agitation for a short period .

Applications in Pharmaceutical Research

Role in Drug Development

Methyl 2-(5-fluoro-2-nitrophenyl)acetate serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) . The compound's structure makes it especially useful for designing molecules with enhanced biological activity and selectivity. The presence of both fluoro and nitro substituents on the aromatic ring can modulate:

-

Membrane permeability and lipophilicity

-

Metabolic stability against enzymatic degradation

-

Receptor binding affinity and selectivity

-

Pharmacokinetic properties of resulting drug candidates

Targeting Biological Pathways

The compound plays a significant role in producing pharmaceutical candidates that target specific biological pathways, including enzyme inhibition and receptor modulation . The strategic positioning of the fluoro and nitro groups on the phenyl ring contributes to the compound's ability to interact with specific biological targets with improved selectivity and potency compared to unsubstituted analogues.

Organic Chemistry Applications

Beyond pharmaceutical development, methyl 2-(5-fluoro-2-nitrophenyl)acetate is utilized in organic chemistry research for constructing complex molecules through various reactions . Its functional groups provide multiple reaction sites for:

-

Reduction of the nitro group to form amine derivatives

-

Hydrolysis of the methyl ester to form the corresponding acid

-

Further substitution reactions on the aromatic ring

-

Cross-coupling reactions for carbon-carbon bond formation

Comparison with Related Compounds

Structural Analogues

Methyl 2-(5-fluoro-2-nitrophenyl)acetate belongs to a family of phenylacetate derivatives with various substituents. Key structural analogues include:

-

5-Fluoro-2-nitrophenylacetic acid (CAS: 29640-98-0) - The carboxylic acid precursor with a molecular weight of 199.14 g/mol

-

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate (CAS: 121303-77-3) - The ethyl ester variant with similar applications in pharmaceutical synthesis

These related compounds share the core structure of a substituted phenylacetic acid but differ in their ester groups, which can influence their physical properties, reactivity patterns, and biological activities.

Functional Advantages

The methyl ester derivative offers specific advantages compared to the free acid form or other ester analogues:

-

Enhanced lipophilicity, potentially improving membrane permeability

-

Greater stability under certain reaction conditions

-

Modified reactivity profile for selective transformations

-

Potentially different pharmacokinetic properties in biological systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume